molecular formula C11H14N2O7 B15199910 (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate

(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate

Cat. No.: B15199910
M. Wt: 286.24 g/mol
InChI Key: MCQDRSXCGLYGLH-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a complex organic molecule. It is characterized by its multiple chiral centers and the presence of a pyrimidine ring fused with a tetrahydrofuran ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.

    Glycosylation: The pyrimidine derivative is then glycosylated with a protected sugar derivative, such as a tetrahydrofuran derivative, under Lewis acid catalysis.

    Deprotection and Acetylation: The final step involves deprotecting the hydroxyl groups and acetylating the hydroxyl group at the 3-position to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the acetate group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of antiviral, anticancer, or antibacterial agents.

Industry

In industry, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways or bind to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl phosphate
  • (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl sulfate

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate lies in its specific functional groups and stereochemistry. The presence of multiple chiral centers and the acetate group at the 3-position confer distinct chemical and biological properties compared to its analogs. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H14N2O7/c1-5(15)19-9-8(17)6(4-14)20-10(9)13-3-2-7(16)12-11(13)18/h2-3,6,8-10,14,17H,4H2,1H3,(H,12,16,18)/t6-,8-,9-,10-/m1/s1

InChI Key

MCQDRSXCGLYGLH-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.